2-Azabicyclo[2.1.1]hexan-4-ylmethanol
Description
2-Azabicyclo[2.1.1]hexan-4-ylmethanol (IUPAC: 2-azabicyclo[2.1.1]hexan-1-ylmethanol) is a bicyclic compound with a methanol substituent on the azabicyclo framework. Its molecular formula is C₆H₁₁NO, molecular weight 113.16 g/mol, and CAS number 637739-99-2 . The compound exists as a powder and is structurally characterized by a rigid bicyclic system, which imparts unique conformational constraints. Derivatives of this compound, such as its hydrochloride salts (e.g., {2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol, CAS 637739-94-7), are utilized in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexan-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-4-6-1-5(2-6)7-3-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXBUEAWNGTYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol typically involves the formation of the bicyclic structure through intramolecular reactions. One common method includes the use of tert-butylsulfonamide for intramolecular substitution of primary alkyl chlorides to form the [2.1.1]-bicyclic system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Azabicyclo[2.1.1]hexan-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
2-Azabicyclo[2.1.1]hexane Synthesis: An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system can be achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride . A key step involves a stereoselective electrophilic addition of phenylselenyl bromide to the double bond of cyclobutene dicarbamate . Ring closure in the presence of sodium hydride affords the 2-azabicyclohexane compound .
One concise synthesis of 2-(2-Azabicyclo[2.1.1]hex-4-yl)propan-2-ol involves the use of borane methyl sulfide complex (BH3·Me2S) with a starting material in tetrahydrofuran (THF) . After several steps, including treatment with hydrochloric acid in methanol and potassium carbonate, the product is obtained as a colorless oil .
Reactivity: Nucleophilic displacements of 5(6)-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes have been reported, producing difunctionalized 2-azabicyclo[2.1.1]hexanes with substituents like bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo . The reaction rates and product yields are influenced by the solvent and metal salt used .
Pharmaceutical Applications
LRRK2 Kinase Inhibitors: Azabicyclo[2.1.1]hexane systems can improve solubility and metabolic clearance in N-heteroaryl LRRK2 inhibitors .
Nicotinic Ligands: 2-Azabicyclo[2.2.1]heptane derivatives have been constructed as nicotinic ligands .
Impact on Drug-like Properties
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Derivatives of 2-Azabicyclo[2.1.1]hexane
- Functional Group Impact: The methanol group in the target compound enhances solubility in polar solvents, while carboxylic acid derivatives (e.g., 2,4-methanoproline) are critical for mimicking proline in peptides . Ester derivatives (e.g., ethyl ester hydrochloride) improve metabolic stability, making them suitable for drug development .
Q & A
Q. What mechanistic insights guide the design of this compound derivatives for neuropharmacology applications?
- Methodology : Evaluate derivatives in neurotransmitter uptake assays (e.g., serotonin or dopamine transporters). Use radioligand binding studies to quantify affinity for nicotinic acetylcholine receptors (nAChRs). Pair electrophysiology (e.g., patch-clamp) with in vivo behavioral models to correlate structure with neuroactivity .
Notes
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